molecular formula C28H23N3O3S B303948 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No. B303948
M. Wt: 481.6 g/mol
InChI Key: SKKORTDODWISQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the B cell receptor signaling pathway and is a promising target for the treatment of B cell malignancies. TAK-659 has shown significant potential in preclinical studies and is currently being developed as a therapeutic agent for the treatment of various cancers.

Mechanism of Action

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide works by inhibiting the activity of BTK, which is a key mediator of B cell receptor signaling. By blocking BTK, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been well-tolerated and has shown minimal toxicity. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B cell malignancies. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also shown efficacy in overcoming resistance to other BTK inhibitors, which is a significant limitation of current therapies. One limitation of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the development of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide as a therapeutic agent. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B cell receptor signaling. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide may also have potential in the treatment of other types of cancer, such as solid tumors, where BTK has been implicated in tumor growth and metastasis. Further studies are needed to fully understand the potential of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide in these areas. Additionally, the development of combination therapies that include 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide may improve its efficacy and overcome resistance in certain patient populations.

Synthesis Methods

The synthesis of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide involves a multi-step process that begins with the reaction of 2-chloro-3-cyano-4-(2,3-dimethoxyphenyl) pyridine with thiophenol to form the corresponding thioether. This intermediate is then reacted with N-phenylacetamide in the presence of a base to yield the final product, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide. The synthesis of 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been optimized to improve the yield and purity of the compound, making it suitable for further studies.

Scientific Research Applications

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has also been shown to be effective in overcoming resistance to other BTK inhibitors, making it a promising candidate for the treatment of refractory disease.

properties

Product Name

2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

Molecular Formula

C28H23N3O3S

Molecular Weight

481.6 g/mol

IUPAC Name

2-[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C28H23N3O3S/c1-33-25-15-9-14-21(27(25)34-2)22-16-24(19-10-5-3-6-11-19)31-28(23(22)17-29)35-18-26(32)30-20-12-7-4-8-13-20/h3-16H,18H2,1-2H3,(H,30,32)

InChI Key

SKKORTDODWISQX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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